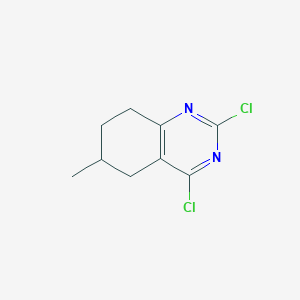

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline

Description

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline is a halogenated tetrahydroquinazoline derivative characterized by chlorine atoms at positions 2 and 4 and a methyl group at position 6. Tetrahydroquinazolines are heterocyclic compounds of interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis .

Properties

IUPAC Name |

2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZDLYYZZKWFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic substitution, enabling the introduction of diverse functional groups.

Amine Substitution

Reaction with primary or secondary amines replaces chlorine atoms with amine groups. For example:

-

Diethylamine substitution : Reacting 2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline with diethylamine in tetrahydrofuran yields 2,4-diethylamino-6-methyl-5,6,7,8-tetrahydroquinazoline .

-

Dibenzylamine substitution : Heating with dibenzylamine in ethanol produces 2,4-dibenzylamino derivatives, confirmed via NMR and mass spectrometry .

Table 1: Substitution Reactions and Products

Hydroxylation

Hydrolysis under basic conditions converts chlorine to hydroxyl groups:

-

Alkaline hydrolysis : Treatment with aqueous NaOH replaces chlorines with hydroxyl groups, forming 2,4-dihydroxy-6-methyl-5,6,7,8-tetrahydroquinazoline .

Oxidation Reactions

The tetrahydroquinazoline ring undergoes dehydrogenation to form aromatic quinazolines:

-

Catalytic dehydrogenation : Using palladium on carbon (Pd/C) under reflux in toluene yields fully aromatic 2,4-dichloro-6-methylquinazoline .

-

Chemical oxidants : Hydrogen peroxide () oxidizes the saturated ring, generating intermediates for further functionalization.

Reduction Reactions

The dichloro groups and tetrahydro ring can be selectively reduced:

-

Chlorine reduction : Lithium aluminum hydride () reduces chlorine to hydrogen, producing 6-methyl-5,6,7,8-tetrahydroquinazoline.

-

Ring saturation : Hydrogenation over Raney nickel further saturates the tetrahydro ring, though this is less common due to existing saturation .

Salt Formation

The compound forms stable salts with acids, enhancing solubility for pharmacological studies:

-

Hydrochloride salts : Reaction with HCl in ethanol yields water-soluble hydrochloride derivatives, critical for biological testing .

-

Sulfonic acid salts : Arylsulfonic acids (e.g., p-toluenesulfonic acid) form crystalline salts for purification .

Ring Functionalization and Cyclization

The methyl group at position 6 participates in cyclization reactions:

-

Cyclocondensation : Reacting with urea under acidic conditions forms fused pyrimidine derivatives, expanding structural diversity .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing HCl and forming charred residues .

-

Photodegradation : UV exposure in solution leads to partial dechlorination and ring oxidation .

Comparative Reactivity

The methyl group at position 6 slightly reduces electrophilicity at the 2- and 4-positions compared to non-methylated analogs, as evidenced by slower substitution kinetics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline derivatives as inhibitors of human topoisomerase II (topoII), a critical enzyme involved in DNA replication and repair. Compounds derived from this class have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, a study identified a potent lead compound that selectively inhibits topoIIα over topoIIβ with an IC50 value of 2 µM, showcasing its potential as a novel anticancer agent without the typical side effects associated with topoII poisons .

2. Blood Pressure Regulation

The compound has also been investigated for its antihypertensive properties. Research indicates that certain tetrahydroquinazoline derivatives can effectively reduce blood pressure in hypertensive subjects. In animal models, doses as low as 0.06 mg/kg were effective in lowering blood pressure from 180/100 to 160/100 mmHg . This suggests a promising avenue for developing new treatments for hypertension based on the tetrahydroquinazoline structure.

Case Study: Topoisomerase II Inhibition

A study published in Nature detailed the synthesis and evaluation of novel tetrahydroquinazoline derivatives that inhibit topoII. The research demonstrated that these compounds not only inhibit DNA relaxation but also show broad antiproliferative activity against cultured human cancer cells. The lead compound exhibited excellent metabolic stability and solubility, making it suitable for further development into anticancer therapies .

Case Study: Antihypertensive Effects

In another investigation focusing on blood pressure regulation, researchers tested various derivatives of tetrahydroquinazoline on renal hypertensive dogs. The results indicated that these compounds could significantly lower blood pressure with minimal side effects, suggesting their potential utility in clinical settings for managing hypertension .

Comparative Data Table

| Application | Mechanism | IC50 Value | Effectiveness |

|---|---|---|---|

| Anticancer | Inhibition of human topoisomerase II | 2 µM | Broad antiproliferative activity |

| Blood Pressure Regulation | Vasodilation and reduction of vascular resistance | 0.06 mg/kg | Significant blood pressure reduction |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting certain enzymes and disrupting cellular pathways . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s key structural features—dichloro and methyl substituents—distinguish it from other tetrahydroquinazoline derivatives. Below is a comparative analysis of substituent effects:

Table 1: Substituent Comparison

Key Observations:

- Steric Effects: The 6,6-dimethyl analog () exhibits higher steric hindrance, which may reduce reactivity at the 6 position compared to the mono-methyl target compound .

- Electronic Effects : Chlorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which could enhance electrophilic reactivity compared to methoxy or methylthio substituents .

Key Observations:

- Yield Variability : Substituents influence yields; nitro groups (e.g., compound 3d in ) correlate with higher yields (80%), while thiomethyl derivatives () show lower yields (34%) .

- Physical State : The target compound’s dichloro and methyl substituents may favor a solid state, analogous to derivatives with melting points ranging from 137–202°C () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.